4-Benzyl-3-(4 inverted exclamation mark -chlorophenyl)-7-hydroxycoumarin
Overview
Description
4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 4-chlorobenzaldehyde, and salicylaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between salicylaldehyde and 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of a catalyst, such as piperidine, to form the coumarin core.
Benzylation: The final step involves the benzylation of the coumarin core using benzyl bromide in the presence of a base, such as potassium carbonate, to yield 4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the benzyl or chlorophenyl groups.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Benzyl-3-(4-chlorophenyl)-7-oxocoumarin.
Reduction: Formation of reduced derivatives with modified benzyl or chlorophenyl groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyl and chlorophenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin: Similar structure but with a methoxy group instead of a hydroxy group.
4-Benzyl-3-(4-chlorophenyl)-7-aminocoumarin: Similar structure but with an amino group instead of a hydroxy group.
4-Benzyl-3-(4-chlorophenyl)-7-nitrocoumarin: Similar structure but with a nitro group instead of a hydroxy group.
Uniqueness
4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its biological activity. The combination of the benzyl and chlorophenyl groups also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO3/c23-16-8-6-15(7-9-16)21-19(12-14-4-2-1-3-5-14)18-11-10-17(24)13-20(18)26-22(21)25/h1-11,13,24H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLRVCHWGNMSCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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